N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo-fused pyrimidothiazine core modified with a sulfone group (5,5-dioxido) and a methyl substituent. The structure includes a thioacetamide linkage connecting the heterocyclic system to a 5-chloro-2-methylphenyl group. Structural characterization of such compounds often employs X-ray crystallography (e.g., via SHELX software for refinement) and NMR spectroscopy to resolve substituent effects.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S2/c1-12-7-8-13(21)9-15(12)23-18(26)11-29-20-22-10-17-19(24-20)14-5-3-4-6-16(14)25(2)30(17,27)28/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPPVDALCKUKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with kinase inhibitors like Dasatinib (BMS-354825), a thiazolecarboxamide derivative targeting Bcr-Abl tyrosine kinase. Key comparisons include:
Key Findings:
Sulfone vs. Carboxamide : The sulfone in the target compound may improve aqueous solubility compared to Dasatinib’s carboxamide, critical for oral bioavailability.
Substituent Positioning : NMR data from analogous compounds (e.g., ) highlight that modifications in specific regions (e.g., positions 29–36 and 39–44) alter chemical environments and bioactivity. For the target compound, the 5-chloro-2-methylphenyl group likely enhances target affinity, while the thioacetamide linkage may reduce metabolic degradation versus ester or amide bonds.
Kinase Selectivity : The benzo-pyrimidothiazine core could confer selectivity for kinases with larger hydrophobic pockets (e.g., JAK2) compared to Dasatinib’s pyrimidine-thiazole system.
Research Implications
- Structural Analysis : SHELX-based crystallography and NMR profiling (as in ) are critical for resolving substituent effects and binding modes.
- Therapeutic Potential: The sulfone and thioether groups position this compound as a candidate for diseases requiring prolonged target engagement (e.g., autoimmune disorders or cancer).
This comparison underscores the interplay between heterocyclic design and pharmacokinetics, guiding future optimization of kinase-targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
